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Compound of Interest

Compound Name: JW 618

Cat. No.: B591181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and characterization of

JW 618, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key

serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of

the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated

levels of 2-AG, which has therapeutic potential in a range of disorders, including pain,

inflammation, and neurodegenerative diseases.

Discovery and Rationale
JW 618 was developed as part of a research effort to create highly selective inhibitors of

MAGL. The core strategy involved modifying the leaving group of a known carbamate scaffold

to enhance selectivity over other serine hydrolases, particularly fatty acid amide hydrolase

(FAAH), the principal enzyme for the degradation of the other major endocannabinoid,

anandamide.

The design of JW 618 is based on an O-hexafluoroisopropyl (HFIP) carbamate scaffold. This

HFIP group is bioisosteric to the glycerol backbone of the natural MAGL substrate, 2-AG,

contributing to its potent and selective binding. JW 618 is an analog of other known

endocannabinoid hydrolase inhibitors, where the core structure was systematically modified to

optimize its interaction with the MAGL active site.
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Quantitative Data
The inhibitory activity of JW 618 against MAGL and its selectivity over FAAH have been

quantified using in vitro assays. The half-maximal inhibitory concentrations (IC50) are

summarized below.

Target Enzyme Species IC50 (nM) Reference

MAGL Human 6.9 [1]

MAGL Mouse 123 [1]

MAGL Rat 385 [1]

FAAH Human > 50,000 [1]

FAAH Mouse > 50,000 [1]

FAAH Rat > 50,000 [1]

Signaling Pathway of MAGL Inhibition
The inhibition of MAGL by JW 618 directly impacts the endocannabinoid signaling pathway by

preventing the breakdown of 2-AG. This leads to an accumulation of 2-AG, which can then

potentiate the activation of cannabinoid receptors CB1 and CB2. This enhanced signaling is

believed to be the primary mechanism behind the therapeutic effects of MAGL inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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